2-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol
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Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitro, hydroxy, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro and hydroxy groups can participate in redox reactions, contributing to its antimicrobial and anticancer properties. The triazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 4-Nitrobenzaldehyde
- 2-Hydroxy-1-naphthaldehyde
Uniqueness
2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is unique due to the presence of both nitro and triazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H13N7O3 |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-[(E)-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C11H13N7O3/c1-2-10-14-16-11(17(10)12)15-13-6-7-5-8(18(20)21)3-4-9(7)19/h3-6,19H,2,12H2,1H3,(H,15,16)/b13-6+ |
InChI Key |
XMRPNQQNAMYYOD-AWNIVKPZSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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